(3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a pyranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and phenylhydrazines, which undergo cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process. These methods help in achieving consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A similar compound used in organic synthesis, known for its keto-enol tautomerism.
Phenylboronic acid derivatives: Compounds that interact with diol groups and are used in molecular recognition.
Cyproheptadine related compounds: Compounds with similar structural features used in medicinal chemistry.
Uniqueness
(3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione is unique due to its combination of a pyrazole ring, phenyl group, and pyranone moiety, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[3-(1-ethyl-3-methylpyrazol-4-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C21H22N4O3/c1-4-24-12-16(14(3)22-24)18-11-17(20-19(26)10-13(2)28-21(20)27)23-25(18)15-8-6-5-7-9-15/h5-10,12,18,26H,4,11H2,1-3H3 |
InChI Key |
INNNGHZTNZGKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2CC(=NN2C3=CC=CC=C3)C4=C(C=C(OC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.